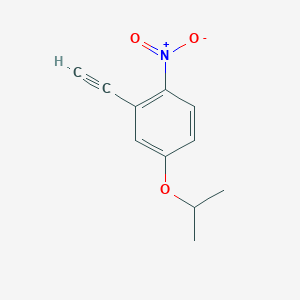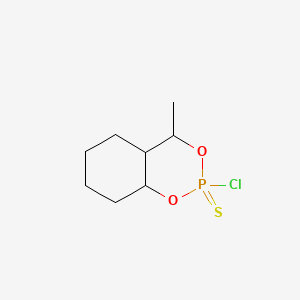
2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane is a heterocyclic organic compound with a unique bicyclic structure. It contains a phosphorus atom bonded to a sulfur atom, an oxygen atom, and a chlorine atom, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane typically involves the reaction of phosphorus trichloride with a suitable diol and a thiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield. The raw materials are carefully selected and purified to minimize impurities, and the reaction is monitored using advanced analytical techniques such as gas chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphorus-sulfur bond can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. The phosphorus-sulfur bond plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane: Similar in structure but with different substituents.
2-Chloro-4-methyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine: Another bicyclic compound with a similar core structure.
Uniqueness
4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[440]decane is unique due to its specific combination of chlorine, sulfur, and phosphorus atoms, which confer distinct chemical properties and reactivity
Properties
CAS No. |
2921-31-5 |
|---|---|
Molecular Formula |
C8H14ClO2PS |
Molecular Weight |
240.69 g/mol |
IUPAC Name |
2-chloro-4-methyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine |
InChI |
InChI=1S/C8H14ClO2PS/c1-6-7-4-2-3-5-8(7)11-12(9,13)10-6/h6-8H,2-5H2,1H3 |
InChI Key |
HPLOCTDGLFAFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCCC2OP(=S)(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


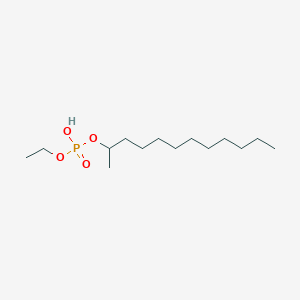
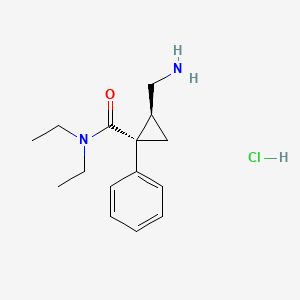


![4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile](/img/structure/B13729100.png)


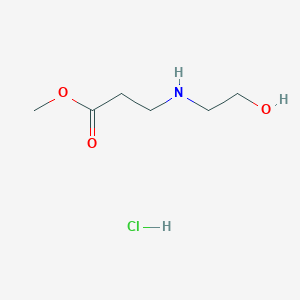
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)
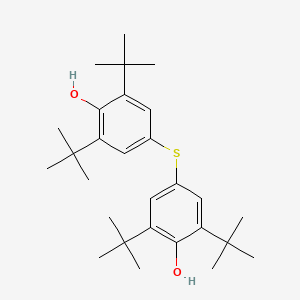
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
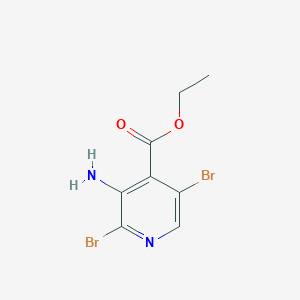
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
